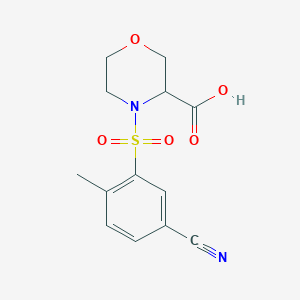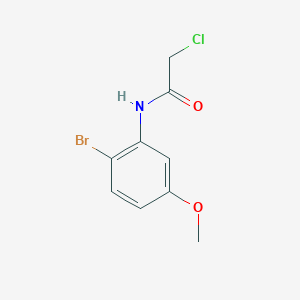
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide, commonly known as BMCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMCA is a white crystalline powder that is soluble in organic solvents and water. It is synthesized through a multi-step process involving the reaction of 2-bromo-5-methoxyaniline with chloroacetyl chloride. In
科学研究应用
BMCA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. BMCA has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Additionally, BMCA has been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of BMCA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cells. BMCA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which can alter gene expression patterns and ultimately lead to cell death in cancer cells.
Biochemical and Physiological Effects:
BMCA has been shown to have several biochemical and physiological effects in vitro. It has been shown to inhibit cell proliferation and induce cell death in cancer cells. BMCA has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body. Additionally, BMCA has been shown to bind to metal ions, which can be used for the detection of these ions in biological samples.
实验室实验的优点和局限性
BMCA has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it has been shown to have potential applications in various fields of scientific research. However, there are also limitations to its use. BMCA has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of BMCA is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on BMCA. One area of interest is the development of BMCA analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BMCA and its potential applications in cancer therapy and inflammation. Furthermore, BMCA can be used as a fluorescent probe for the detection of metal ions, and future research can focus on its applications in this field. Overall, BMCA has significant potential for use in various fields of scientific research, and further studies are needed to fully explore its potential.
合成方法
The synthesis of BMCA involves a multi-step process that begins with the reaction of 2-bromo-5-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide, which is then purified through recrystallization. The yield of BMCA can be improved through optimization of reaction conditions such as temperature, solvent, and concentration.
属性
IUPAC Name |
N-(2-bromo-5-methoxyphenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-6-2-3-7(10)8(4-6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKGUPABMSVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

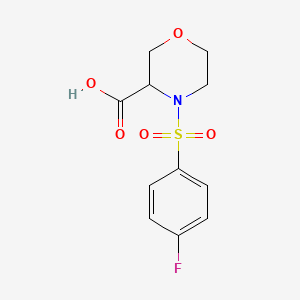
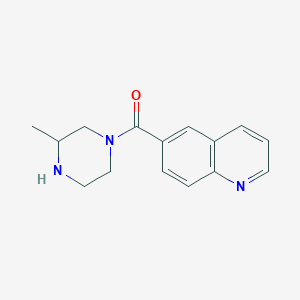
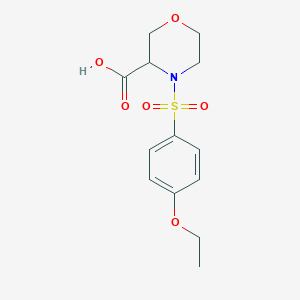

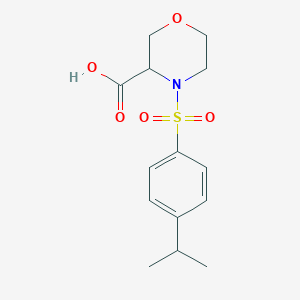
![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
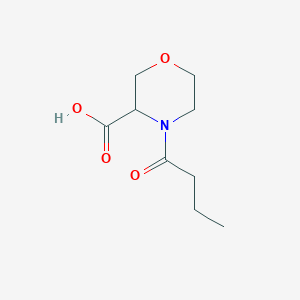
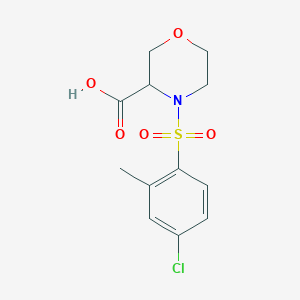
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

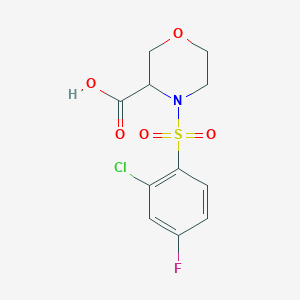
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)

